2-(Chloromethyl)-1-fluoro-3-nitrobenzene
Description
2-(Chloromethyl)-1-fluoro-3-nitrobenzene (C₆H₃ClFNO₂) is a halogenated nitroaromatic compound characterized by a benzene ring substituted with a chloromethyl (–CH₂Cl), fluoro (–F), and nitro (–NO₂) group. Key synonyms include 2-chloro-1-fluoro-3-nitro-benzene and EINECS 244-365-6 . Its molecular structure combines electron-withdrawing (nitro, fluoro) and moderately polar (chloromethyl) substituents, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and fine chemical synthesis.
Properties
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXODLYOXYNJMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Effects on Reactivity and Electronic Properties
a. 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂)
- Structure: Chloro (–Cl), methyl (–CH₃), and nitro (–NO₂) substituents.
- Crystal Packing : The nitro group is twisted 38.81° from the benzene plane, reducing resonance stabilization .
- Reactivity : Methyl groups are electron-donating, opposing the electron-withdrawing nitro and chloro groups. This balance affects electrophilic substitution patterns.
- Applications : Intermediate in bronchodilator synthesis (e.g., vasicine) and industrial chemicals .
- Toxicity : Toxic to D. magna and T. pyriformis, indicating environmental risks .
b. 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (C₆H₃BrFNO₂)
- Structure : Bromomethyl (–CH₂Br) replaces chloromethyl.
- Reactivity : Bromine’s higher leaving-group aptitude (vs. chlorine) enhances nucleophilic substitution efficiency.
- Molecular Weight : Higher (229.0 g/mol) due to bromine, affecting solubility and crystallization .
c. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (C₇H₃ClF₃NO₂)
- Structure : Trifluoromethyl (–CF₃) instead of chloromethyl.
- Electronic Effects : –CF₃ is strongly electron-withdrawing, deactivating the ring more than –CH₂Cl. Directs electrophilic attacks to meta/para positions.
- Applications : Likely used in fluorinated drug synthesis .
d. 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (C₇H₄BrFNO₃)
- Structure: Methoxy (–OCH₃), bromo (–Br), fluoro (–F), and nitro (–NO₂) groups.
- Electronic Balance : Methoxy (electron-donating) and nitro (electron-withdrawing) create competing electronic effects.
- Applications: Potential use in specialty polymers or dyes .
2.2. Physical and Chemical Properties
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